molecular formula C11H13NO2 B2376212 4-[(Cyclopropylamino)methyl]benzoic acid CAS No. 932259-37-5

4-[(Cyclopropylamino)methyl]benzoic acid

Cat. No.: B2376212
CAS No.: 932259-37-5
M. Wt: 191.23
InChI Key: UVAUPFIPCOOLQP-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a cyclopropylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopropylamino)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Formylbenzoic acid is reacted with cyclopropylamine in the presence of a suitable solvent such as ethanol or methanol.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine intermediate.

    Step 3: The imine intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Cyclopropylamino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

4-[(Cyclopropylamino)methyl]benzoic acid can be compared with other benzoic acid derivatives, such as:

    4-Aminomethylbenzoic acid: Similar structure but with an aminomethyl group instead of a cyclopropylamino group.

    4-Methylbenzoic acid: Lacks the amino substituent, making it less reactive in certain chemical reactions.

    4-Hydroxybenzoic acid: Contains a hydroxyl group, leading to different chemical properties and applications.

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAUPFIPCOOLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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